REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:30])[CH:10]([O:13][C:14]2[CH:19]=[CH:18][C:17]([C:20]([CH2:23][CH3:24])([CH3:22])[CH3:21])=[CH:16][C:15]=2[C:25]([CH2:28][CH3:29])([CH3:27])[CH3:26])[CH2:11][CH3:12])=[CH:4][C:3]=1[NH:31]C(=O)CC(=O)C(C)(C)C>C(OCC)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:30])[CH:10]([O:13][C:14]2[CH:19]=[CH:18][C:17]([C:20]([CH2:23][CH3:24])([CH3:22])[CH3:21])=[CH:16][C:15]=2[C:25]([CH2:28][CH3:29])([CH3:27])[CH3:26])[CH2:11][CH3:12])=[CH:4][C:3]=1[NH2:31]
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Name
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Quantity
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5.71 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C=C1)NC(C(CC)OC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC)=O)NC(CC(C(C)(C)C)=O)=O
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Name
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Quantity
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25 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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ClC1=C(N)C=C(C=C1)NC(C(CC)OC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC)=O
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Name
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Type
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product
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Smiles
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|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |